molecular formula C9H10O3 B184585 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel- CAS No. 196297-98-0

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-

Cat. No. B184585
M. Wt: 166.17 g/mol
InChI Key: PHLGONRXWTVAFS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel- is a cyclic organic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism Of Action

The mechanism of action of 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been found to activate certain pathways involved in neuroprotection.

Biochemical And Physiological Effects

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel- in lab experiments is its potential anticancer activity. It can be used to study the mechanisms involved in cancer cell growth and to develop new anticancer therapies. Additionally, its potential anti-inflammatory and neuroprotective activities make it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel-. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its anticancer, anti-inflammatory, and neuroprotective activities. Another direction is to develop more efficient and scalable methods for its synthesis. Additionally, further studies are needed to determine its safety and efficacy in vivo and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

Several methods have been reported for the synthesis of 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel-. One such method involves the reaction of 5-(2-bromoacetyl)furan-2(5H)-one with cyclopentadiene in the presence of a palladium catalyst. Another method involves the reaction of furan-2(5H)-one with 2-bromoacetophenone in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.

Scientific Research Applications

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-)-rel- has potential applications in scientific research. It has been studied for its potential anticancer activity and has been found to inhibit the growth of cancer cells. It has also been studied for its potential anti-inflammatory activity and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential neuroprotective activity and has been found to protect neurons from oxidative stress.

properties

CAS RN

196297-98-0

Product Name

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(3aR,6aS)-5-acetyl-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C9H10O3/c1-5(10)6-2-7-4-9(11)12-8(7)3-6/h2,7-8H,3-4H2,1H3/t7-,8-/m0/s1

InChI Key

PHLGONRXWTVAFS-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)C1=C[C@H]2CC(=O)O[C@H]2C1

SMILES

CC(=O)C1=CC2CC(=O)OC2C1

Canonical SMILES

CC(=O)C1=CC2CC(=O)OC2C1

synonyms

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-

Origin of Product

United States

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